molecular formula C25H25ClN2O2 B5038824 {4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride

{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride

Cat. No. B5038824
M. Wt: 420.9 g/mol
InChI Key: SJIJHTBYUMQWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride, commonly known as Boc-Pip-Ketone, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Mechanism of Action

Boc-Pip-Ketone exerts its therapeutic effects through the inhibition of specific enzymes and receptors in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function. By inhibiting acetylcholinesterase, Boc-Pip-Ketone can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Boc-Pip-Ketone has been shown to have a range of biochemical and physiological effects in the body. For example, it can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. It can also affect the levels of certain neurotransmitters in the brain, leading to changes in cognitive function.

Advantages and Limitations for Lab Experiments

Boc-Pip-Ketone has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, it also has some limitations, including its low solubility in water, which can make it challenging to use in certain assays.

Future Directions

There are several future directions for the study of Boc-Pip-Ketone. One area of focus is the development of more potent and selective analogs of the compound that can target specific enzymes and receptors involved in disease pathogenesis. Another area of focus is the development of new delivery methods for the compound, such as nanoparticles or liposomes, which can improve its bioavailability and efficacy. Finally, further studies are needed to investigate the safety and toxicity of Boc-Pip-Ketone in vivo, as well as its potential for clinical use in humans.

Synthesis Methods

Boc-Pip-Ketone can be synthesized through a multi-step process involving the condensation of benzylamine with piperazine, followed by the reaction with 4-chlorobenzoyl chloride to form the intermediate compound, which is then further reacted with benzaldehyde to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Boc-Pip-Ketone has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors involved in the pathogenesis of these diseases.

properties

IUPAC Name

[4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2.ClH/c28-24(21-9-5-2-6-10-21)22-11-13-23(14-12-22)25(29)27-17-15-26(16-18-27)19-20-7-3-1-4-8-20;/h1-14H,15-19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIJHTBYUMQWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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